molecular formula C12H13N3S B3257968 2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine CAS No. 29866-25-9

2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine

Cat. No.: B3257968
CAS No.: 29866-25-9
M. Wt: 231.32 g/mol
InChI Key: LNCRMDUKWIVROA-UHFFFAOYSA-N
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Description

2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine is a pyrimidine derivative featuring a phenylsulfanyl methyl substituent at the C5 position and an amine group at C2. Pyrimidines are biologically significant heterocycles with applications in pharmaceuticals, agrochemicals, and flavor chemistry . This compound is structurally related to thiamine-derived taste enhancers, where the phenylsulfanyl group may modulate lipophilicity and flavor retention . Its synthesis typically involves coupling reactions, as seen in analogous pyrimidine derivatives .

Properties

IUPAC Name

2-methyl-5-(phenylsulfanylmethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-9-14-7-10(12(13)15-9)8-16-11-5-3-2-4-6-11/h2-7H,8H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCRMDUKWIVROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CSC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601240390
Record name 2-Methyl-5-[(phenylthio)methyl]-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29866-25-9
Record name 2-Methyl-5-[(phenylthio)methyl]-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29866-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-[(phenylthio)methyl]-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine typically involves the reaction of 2-methyl-4-chloropyrimidine with phenylthiomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the corresponding pyrimidine derivative.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Pyrimidine derivatives without the phenylsulfanyl group

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural differentiator is the phenylsulfanyl methyl group , which contrasts with substituents in analogs:

Compound Name Substituents at C5/C4 Molecular Weight Key Features Reference
2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine C5: Phenylsulfanyl methyl; C4: NH₂ 257.34 g/mol High lipophilicity, flavor enhancer
N-(4-Fluorophenyl)-5-{[(4-fluorophenyl)imino]methyl}-6-methyl-2-phenylpyrimidin-4-amine C5: (4-Fluorophenyl)imino methyl; C4: NH-(4-Fluorophenyl) 419.45 g/mol Electron-withdrawing F groups; antibacterial activity
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine C5: (4-Methoxyphenyl)aminomethyl; C4: NH-(2-Fluorophenyl) 447.49 g/mol Intramolecular H-bonding; antifungal activity
5-(((Furan-2-ylmethyl)thio)methyl)-2-methylpyrimidin-4-amine C5: (Furylmethyl)thio methyl; C4: NH₂ 265.33 g/mol Enhanced water solubility; taste modulation
(R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine Pyrimidinyl-pyrazole hybrid; C2: Methylsulfanyl 277.35 g/mol Intramolecular H-bonding; antiviral potential

Key Observations :

  • Hydrogen Bonding: Analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit intramolecular N–H⋯N bonds, stabilizing their crystal structures . In contrast, the target compound lacks such bonds, which may reduce crystallinity but improve solubility .
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) may reduce electron density on the pyrimidine ring, altering reactivity and binding to biological targets.

Key Insights :

  • The phenylsulfanyl group in the target compound enhances kokumi activity compared to furyl derivatives, likely due to stronger hydrophobic interactions with taste receptors .
  • Fluorinated analogs (e.g., ) show broader antimicrobial activity but may exhibit higher toxicity.

Crystallographic and Physicochemical Properties

  • Target Compound: Limited crystallographic data, but analogs like show dihedral angles between pyrimidine and aryl groups (12–86°), influencing packing efficiency and solubility.
  • Hybrid Systems (e.g., ) : Intramolecular H-bonding (N–H⋯N) and C–H⋯π interactions stabilize crystal structures, whereas the target compound’s simpler structure may favor amorphous forms.

Biological Activity

2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine is C12_{12}H14_{14}N2_{2}S, featuring a pyrimidine ring substituted with a phenylsulfanyl group. This structural configuration is significant for its biological activity as it can influence the compound's interaction with enzymes and receptors.

Antimicrobial Properties

Research indicates that 2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine exhibits promising antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains and fungi. The compound's mechanism involves binding to specific microbial enzymes, thereby inhibiting their function and leading to cell death.

Table 1: Antimicrobial Activity of 2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL
Aspergillus niger128 µg/mL

These results demonstrate that the compound shows varying degrees of effectiveness against different pathogens, indicating its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of 2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine have been explored in several studies. The compound has shown selective cytotoxicity towards cancer cell lines, particularly T-lymphoblastic cells. Its mechanism of action may involve the inhibition of specific enzymes related to cell proliferation and survival.

Table 2: Cytotoxicity of 2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine on Cancer Cell Lines

Cell LineIC50_{50} (µM)
CCRF-CEM (T-cell leukemia)9
MOLT-4 (T-cell leukemia)10
HeLa (cervical cancer)>10
HepG2 (liver cancer)>10

The selectivity towards T-cell lines over other cancer types suggests a targeted action, which is crucial for reducing side effects in therapeutic applications.

The biological activity of 2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit enzymes involved in nucleotide synthesis or other pathways critical for cell growth and division. This interference can lead to apoptosis in cancer cells while sparing normal cells, which is a desirable outcome in anticancer therapy.

Case Studies

  • Antimicrobial Efficacy Study : In a study examining various pyrimidine derivatives, 2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine was found to be one of the most effective compounds against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a new antibiotic agent .
  • Cancer Cell Line Evaluation : A recent evaluation demonstrated that this compound exhibited significant cytotoxicity against T-cell leukemia cells while showing minimal effects on normal peripheral blood mononuclear cells (PBMCs), suggesting its selective anticancer properties .

Q & A

Basic Research Question

  • Spectroscopic validation :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at C2, phenylsulfanyl at C5). Key shifts: Pyrimidine C4-amine (~8.5 ppm), phenyl protons (6.8–7.4 ppm) .
    • HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

What computational methods are suitable for predicting the compound’s reactivity or biological targets?

Advanced Research Question

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways (e.g., sulfur nucleophilicity, steric effects) .
  • Molecular docking : Screen against kinase or enzyme targets (e.g., EGFR, DHFR) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol .
  • ADMET prediction : Tools like SwissADME to assess solubility (LogP ≈ 2.5), permeability (TPSA < 90 Ų), and cytochrome P450 interactions .

How can contradictory data in antimicrobial activity studies be resolved?

Advanced Research Question
Discrepancies in MIC values may arise from:

  • Assay variability : Standardize broth microdilution (CLSI guidelines) and use reference strains (e.g., S. aureus ATCC 25923) .
  • Compound stability : Test degradation in DMSO/PBS via LC-MS over 24 hours.
  • Structure-activity validation : Compare with analogs (e.g., 4-methylphenyl vs. phenylsulfanyl derivatives) to identify critical substituents .

What experimental strategies are recommended for studying the compound’s mechanism of action?

Advanced Research Question

  • Cellular assays :
    • Time-kill kinetics : Monitor bacterial viability (CFU counts) at 0–24 hours.
    • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress .
  • Biophysical methods :
    • SPR spectroscopy : Measure binding affinity to target enzymes (e.g., Kd values).
    • X-ray crystallography : Co-crystallize with DHFR to identify hydrogen bonds (e.g., N4-amine to Asp27) .

How can reaction scalability be improved without compromising yield?

Advanced Research Question

  • Flow chemistry : Continuous synthesis with immobilized Pd catalysts to reduce batch variability .
  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor intermediate formation .
  • Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .

What are the critical parameters for crystallographic characterization of this compound?

Advanced Research Question

  • Crystal growth : Use vapor diffusion (e.g., dichloromethane/pentane) to obtain single crystals.
  • Data collection : Mo-Kα radiation (λ = 0.71073 Å), resolution < 0.8 Å. Refine with SHELXL-97 (R1 < 0.05) .
  • Hydrogen bonding : Analyze intramolecular N–H⋯N/S interactions (e.g., pyrimidine N4-amine to sulfur) .

How do structural modifications (e.g., fluorination) impact biological activity?

Advanced Research Question

  • Fluorine substitution : Replace phenylsulfanyl with 4-fluorophenylthio to enhance metabolic stability.
  • SAR analysis : Correlate logD values (measured via shake-flask) with cytotoxicity (IC₅₀ in HepG2 cells).
  • CoMFA models : Generate 3D-QSAR maps to guide substituent design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-5-[(phenylsulfanyl)methyl]pyrimidin-4-amine
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